molecular formula C7H6N2O5 B092663 2,4-Dinitroanisole CAS No. 119-27-7

2,4-Dinitroanisole

Cat. No. B092663
CAS RN: 119-27-7
M. Wt: 198.13 g/mol
InChI Key: CVYZVNVPQRKDLW-UHFFFAOYSA-N
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Description

2,4-Dinitroanisole (DNAN) is an explosive compound that has been increasingly used as a less-sensitive alternative to 2,4,6-trinitrotoluene (TNT) in military applications. It is a component of insensitive munitions (IM), which are designed to be more stable and less prone to accidental detonation than traditional explosives .

Synthesis Analysis

The synthesis of DNAN is not explicitly detailed in the provided papers. However, its use in various applications suggests that it is being produced in significant quantities to meet the demands of the defense industry as a safer explosive ingredient .

Molecular Structure Analysis

The molecular structure of DNAN has been characterized in crystallographic studies. It is reported that in the 2,4-dinitro compound, the methoxy groups make small torsion angles with the ring planes, which may influence the reactivity of the compound . The structure of DNAN plays a crucial role in its interactions and the formation of complexes such as the Meisenheimer complex, which is relevant to its detection and degradation .

Chemical Reactions Analysis

DNAN undergoes various chemical reactions, including nucleophilic addition and substitution. It has been observed that DNAN can react with piperidines to form not only the expected aromatic nucleophilic substitution products but also dinitrophenols through an SN2 reaction . Additionally, under anoxic conditions, DNAN can be transformed into aromatic amines, which may then covalently bond to quinones in soil, forming imines and Michael adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of DNAN, such as its sensitivity to detonation and its behavior in the environment, are of particular interest. DNAN is less sensitive than TNT, making it a safer alternative for military use. Its environmental fate has been studied, with findings indicating that DNAN can be degraded by various microbial strains under aerobic and anaerobic conditions . The degradation pathways often involve the formation of intermediates such as 2,4-dinitrophenol (2,4-DNP) and the release of nitrite . The biodegradation of DNAN is influenced by factors such as the presence of soil organic carbon and the microbial community present .

Scientific Research Applications

  • Biodegradation and Environmental Fate : DNAN, used as a low sensitivity replacement for TNT in munitions, undergoes biodegradation by certain microbial strains like Nocardioides sp. JS1661. This strain can degrade DNAN via the 2,4-dinitrophenol pathway in various environments, including water, soil, and bioreactors, without accumulating harmful intermediates, suggesting its potential for bioremediation and waste treatment applications (Karthikeyan & Spain, 2016).

  • Adsorption and Removal Techniques : Studies have focused on the removal of DNAN from the environment using various adsorbents like granular activated carbon. These studies are essential for understanding how to effectively remove DNAN from water sources and prevent environmental contamination (Boddu et al., 2009).

  • Microbial Toxicity : The microbial toxicity of DNAN and its metabolites has been investigated, revealing its inhibitory effects on various microbial targets in different environmental conditions. This research is crucial for assessing the environmental risk of DNAN use (Liang et al., 2013).

  • Advanced Oxidation Processes : The degradation of DNAN in water using advanced oxidation processes like UV/persulfate has been studied. This research helps in developing effective methods for treating DNAN-contaminated water (Yang et al., 2018).

  • Thermodynamic and Safety Properties : The thermodynamic properties of DNAN, including its behavior under various conditions, are vital for predicting its responses in different scenarios, especially in military applications (Miao et al., 2019).

  • Biotransformation in Soils : The transformation of DNAN in soils, both aerobically and anaerobically, has been studied to understand its environmental fate. This research is significant for assessing the impact of DNAN on soil ecosystems (Olivares et al., 2016).

Safety And Hazards

DNAN handling and use as a munition component presents a potential occupational hazard by both inhalation and dermal routes of exposure . The recommended Workplace Environmental Exposure limit for DNAN is 0.1 mg/m2 (8-h time weighted average) .

properties

IUPAC Name

1-methoxy-2,4-dinitrobenzene
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InChI

InChI=1S/C7H6N2O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYZVNVPQRKDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6N2O5
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DSSTOX Substance ID

DTXSID9041366
Record name 2,4-Dinitroanisole
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Molecular Weight

198.13 g/mol
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Physical Description

Dry Powder; Other Solid, Tan powder; [Sigma-Aldrich MSDS]
Record name Benzene, 1-methoxy-2,4-dinitro-
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Record name 2,4-Dinitroanisole
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Vapor Pressure

0.000138 [mmHg]
Record name 2,4-Dinitroanisole
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Product Name

2,4-Dinitroanisole

CAS RN

119-27-7
Record name 2,4-Dinitroanisole
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Record name 2,4-DINITROANISOLE
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Synthesis routes and methods

Procedure details

A 1 liter reactor is charged with 300 ml of methyl isobutyl ketone, 79.17 g of 2,4-dinitrophenol (100%) and 175.9 g of ground potassium carbonate and 63.6 g of methyl bromide. The autoclave is closed and heated for 3 hours to 115°-120° C. (pressure: 3.5 bar). The temperature is then kept for a further 5 hours at 140°-142° C. (pressure: 5-3 bar, falling). After cooling to c. 25° C., the solvent is distilled off at 50° C. under a partial vacuum and the salt-containing residue is taken up in warm water. 2,4-Dinitroanisole is isolated by filtration and washed with 1% ammonia solution and with warm water of c. 50° C. and dried at 50° C. under vacuum, to give 84.6 g (91.2% yield) of 2,4-dinitroanisole with a titre of 91.8%.
Quantity
79.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,100
Citations
J Hawari, F Monteil-Rivera, NN Perreault, A Halasz… - Chemosphere, 2015 - Elsevier
Several defense departments intend to replace 2,4,6-trinitrotoluene (TNT) in munitions formulations by the less sensitive 2,4-dinitroanisole (DNAN). To help understand environmental …
Number of citations: 135 www.sciencedirect.com
SC Nyburg, CH Faerman, L Prasad… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Structures of 2,4-dinitroanisole and 2,6-dinitroanisole Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 36 scripts.iucr.org
CI Olivares, L Abrell, R Khatiwada, J Chorover… - Journal of Hazardous …, 2016 - Elsevier
Recent studies have begun to assess the environmental fate and toxicity of 2,4-dinitroanisole (DNAN), an insensitive munition compound of interest to defense agencies. Aerobic and …
Number of citations: 61 www.sciencedirect.com
PJ Davies, A Provatas - 2006 - apps.dtic.mil
In recent years TNT has fallen out of favour as an ingredient in melt-castable explosive formulations due to its demonstrated failure to meet sensitivity requirements, and alternatives with …
Number of citations: 132 apps.dtic.mil
C Olivares, J Liang, L Abrell… - Biotechnology and …, 2013 - Wiley Online Library
As the use of the insensitive munition compound 2,4‐dinitroanisole (DNAN) increases, releases to the environment may pose a threat to local ecosystems. Little is known about the …
Number of citations: 96 onlinelibrary.wiley.com
VM Boddu, K Abburi, SW Maloney… - Journal of Chemical & …, 2008 - ACS Publications
Accurate values of thermophysical properties of toxic chemical compounds over a range of temperatures are essential for understanding their environmental distribution, …
Number of citations: 114 pubs.acs.org
NN Perreault, D Manno, A Halasz, S Thiboutot… - Biodegradation, 2012 - Springer
2,4-Dinitroanisole (DNAN) is a low sensitive melt-cast chemical being tested by the Military Industry as a replacement for 2,4,6-trinitrotoluene (TNT) in explosive formulations. Little is …
Number of citations: 93 link.springer.com
SG Dodard, M Sarrazin, J Hawari, L Paquet… - Journal of hazardous …, 2013 - Elsevier
The high explosive nitroaromatic 2,4-dinitroanisole (DNAN) is less shock sensitive than 2,4,6-trinitrotoluene (TNT), and is proposed as a TNT replacement for melt-cast formulations. …
Number of citations: 127 www.sciencedirect.com
S Taylor, ME Walsh, JB Becher, DB Ringelberg… - Chemosphere, 2017 - Elsevier
The US military is developing insensitive munitions (IM) that are less sensitive to shock and high temperatures to minimize unintentional detonations. DNAN (2,4-dinitroanisole) is one of …
Number of citations: 38 www.sciencedirect.com
B Rao, W Wang, Q Cai, T Anderson, B Gu - Science of the Total …, 2013 - Elsevier
The insensitive munitions compound 2,4-dinitroanisole (DNAN) is increasingly being used as a replacement for traditional, sensitive munitions compounds (eg, trinitrotoluene [TNT]), but …
Number of citations: 63 www.sciencedirect.com

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